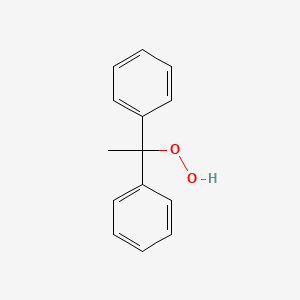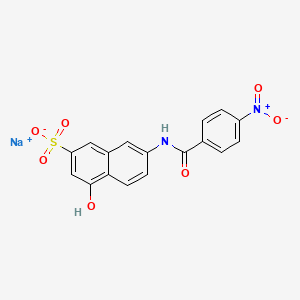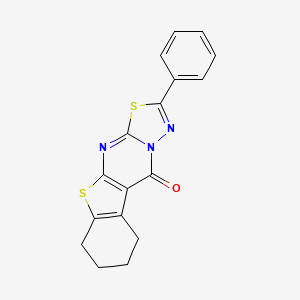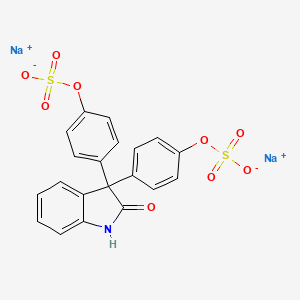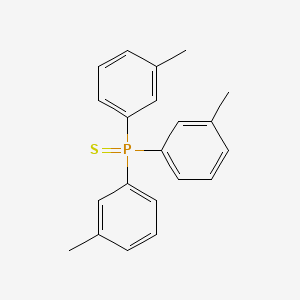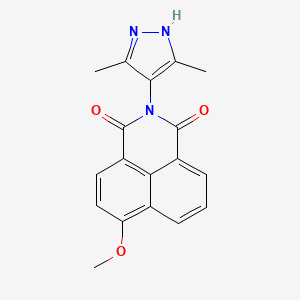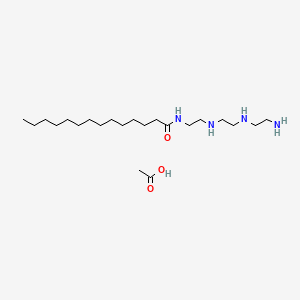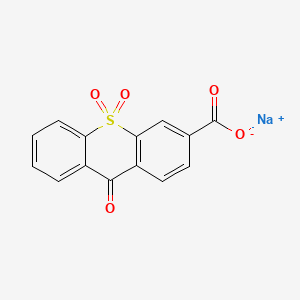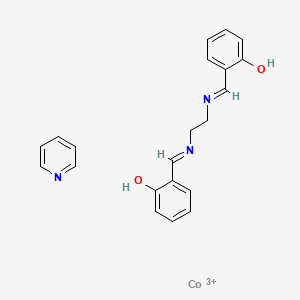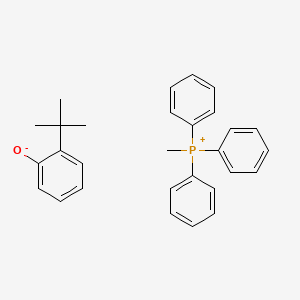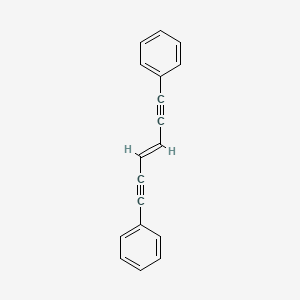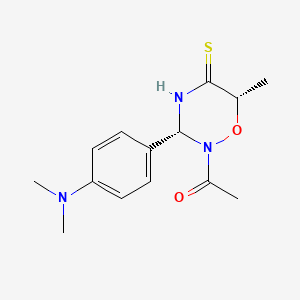
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate is a chemical compound with the molecular formula C13H21NO4. It is an ester of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclohexylamino group and a methacrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(((Cyclohexylamino)carbonyl)oxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond in the compound can be hydrolyzed to yield methacrylic acid and 2-(((Cyclohexylamino)carbonyl)oxy)ethanol.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions to modify the methacrylate group.
Major Products Formed
Polymers: The polymerization of this compound results in the formation of high-performance polymers with applications in coatings and adhesives.
Methacrylic Acid and 2-(((Cyclohexylamino)carbonyl)oxy)ethanol: These are the primary products of the hydrolysis reaction.
Scientific Research Applications
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as improved adhesion, flexibility, and chemical resistance.
Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.
Biomedical Research: Due to its biocompatibility, it is explored for use in drug delivery systems and medical devices.
Industrial Applications: It is employed in the production of high-performance coatings and adhesives for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of polymers with enhanced mechanical and chemical properties. The cyclohexylamino group contributes to the compound’s stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(((Butylamino)carbonyl)oxy)ethyl methacrylate
- 2-(((Hexylamino)carbonyl)oxy)ethyl methacrylate
- 2-(((Phenylamino)carbonyl)oxy)ethyl methacrylate
Uniqueness
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate is unique due to its cyclohexylamino group, which imparts specific properties such as enhanced stability and reactivity. Compared to similar compounds with different alkyl or aryl groups, the cyclohexylamino group provides a balance of hydrophobicity and steric hindrance, making it suitable for a wide range of applications.
Properties
CAS No. |
94201-45-3 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(cyclohexylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H21NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h11H,1,3-9H2,2H3,(H,14,16) |
InChI Key |
MPKBVHZWUVHGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


